molecular formula C13H9NO3 B15124693 2'-Nitro-[1,1'-biphenyl]-3-carbaldehyde

2'-Nitro-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B15124693
M. Wt: 227.21 g/mol
InChI Key: BEHUWDXVYUVMOV-UHFFFAOYSA-N
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Description

2’-Nitro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H9NO3 It is a derivative of biphenyl, characterized by the presence of a nitro group at the 2’ position and an aldehyde group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Nitro-[1,1’-biphenyl]-3-carbaldehyde typically involves nitration and formylation reactions. One common method includes the nitration of biphenyl to introduce the nitro group, followed by a formylation reaction to add the aldehyde group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the formylation can be carried out using the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and efficiency. For example, the intermediate 4’-chloro-2-nitro-1,1’-biphenyl can be synthesized via a Suzuki coupling reaction, followed by further functionalization to introduce the aldehyde group .

Chemical Reactions Analysis

Types of Reactions: 2’-Nitro-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as hydroxide ions (OH-), methoxide ions (CH3O-)

Major Products:

Scientific Research Applications

2’-Nitro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various biphenyl derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2’-Nitro-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Uniqueness: 2’-Nitro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both nitro and aldehyde groups, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

3-(2-nitrophenyl)benzaldehyde

InChI

InChI=1S/C13H9NO3/c15-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)14(16)17/h1-9H

InChI Key

BEHUWDXVYUVMOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

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